molecular formula C20H18N2O4S B12677577 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 94349-48-1

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Katalognummer: B12677577
CAS-Nummer: 94349-48-1
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: IMVRRGAJJGEOEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound with the molecular formula C20H18N2O4S and a molecular weight of 382.43292 . This compound is known for its unique structural features, which include a diazo group and a naphthalene sulphonate moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a naphthalene sulphonate derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the diazo group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to prevent decomposition of the diazo compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group into an amine.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to form reactive intermediates, such as carbene or nitrene species, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its diazo group and naphthalene sulphonate moiety make it particularly useful in various chemical and biological applications, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

94349-48-1

Molekularformel

C20H18N2O4S

Molekulargewicht

382.4 g/mol

IUPAC-Name

5-(4-butylphenoxy)sulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C20H18N2O4S/c1-2-3-5-14-8-10-15(11-9-14)26-27(24,25)19-7-4-6-17-16(19)12-13-18(22-21)20(17)23/h4,6-13H,2-3,5H2,1H3

InChI-Schlüssel

IMVRRGAJJGEOEA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.